(6-(Benzyloxy)-2-fluoro-3-methoxyphenyl)(methyl)sulfane
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Overview
Description
(6-(Benzyloxy)-2-fluoro-3-methoxyphenyl)(methyl)sulfane: is an organic compound characterized by the presence of a benzyloxy group, a fluorine atom, a methoxy group, and a methylsulfane group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Benzyloxy)-2-fluoro-3-methoxyphenyl)(methyl)sulfane typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzyloxy group: This can be achieved through the reaction of a phenol derivative with benzyl bromide in the presence of a base such as potassium carbonate.
Introduction of the fluorine atom: This step often involves electrophilic fluorination using reagents like Selectfluor.
Attachment of the methylsulfane group: This can be achieved through the reaction of a thiol with a methylating agent such as methyl iodide.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the aromatic ring or the sulfur atom, depending on the reagents used.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products:
Sulfoxides and sulfones: from oxidation.
Reduced aromatic compounds: from reduction.
Substituted aromatic compounds: from substitution reactions.
Scientific Research Applications
Chemistry: : The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules. Biology : It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme interactions. Medicine Industry : The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (6-(Benzyloxy)-2-fluoro-3-methoxyphenyl)(methyl)sulfane exerts its effects depends on its interaction with molecular targets. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The specific pathways involved would depend on the biological context and the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
(6-(Benzyloxy)-2-fluoro-3-methoxyphenyl)(ethyl)sulfane: Similar structure but with an ethyl group instead of a methyl group.
(6-(Benzyloxy)-2-fluoro-3-methoxyphenyl)(methyl)selenane: Similar structure but with a selenium atom instead of sulfur.
(6-(Benzyloxy)-2-fluoro-3-methoxyphenyl)(methyl)amine: Similar structure but with an amine group instead of a sulfane group.
Uniqueness: : The presence of the methylsulfane group in (6-(Benzyloxy)-2-fluoro-3-methoxyphenyl)(methyl)sulfane imparts unique chemical properties, such as specific reactivity towards oxidation and reduction reactions, which may not be observed in its analogs with different substituents.
Properties
Molecular Formula |
C15H15FO2S |
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Molecular Weight |
278.3 g/mol |
IUPAC Name |
2-fluoro-1-methoxy-3-methylsulfanyl-4-phenylmethoxybenzene |
InChI |
InChI=1S/C15H15FO2S/c1-17-12-8-9-13(15(19-2)14(12)16)18-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 |
InChI Key |
JNEOAFOXBWNJSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)OCC2=CC=CC=C2)SC)F |
Origin of Product |
United States |
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